molecular formula C12H4Cl6 B1595277 2,2',3,3',4,5-Hexachlorobiphenyl CAS No. 55215-18-4

2,2',3,3',4,5-Hexachlorobiphenyl

Cat. No. B1595277
CAS RN: 55215-18-4
M. Wt: 360.9 g/mol
InChI Key: VQQKIXKPMJTUMP-UHFFFAOYSA-N
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Description

2,2',3,3',4,5-Hexachlorobiphenyl (HCB) is a persistent organic pollutant (POP) that has been widely used in industrial applications such as pesticides, wood preservatives, and electrical insulation since the 1940s. It is a polychlorinated biphenyl (PCB) compound and is highly lipophilic, meaning it accumulates in the food chain and has been found in the environment, animals, and humans. HCB has been linked to a number of adverse health effects, including cancer, reproductive, and neurological effects.

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Environmental Science and Pollution Research .

Summary of the Application

The research focuses on the photolysis of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) under simulated sunlight in the presence of humic acid (HA). The study investigates the degradation of PCB 153, a higher chlorinated polychlorinated biphenyl congener .

Methods of Application or Experimental Procedures

The experiment involved the photolysis of PCB 153 under simulated sunlight in the presence of humic acid. The degradation of PCB 153 was significantly accelerated by the addition of HA .

Results or Outcomes

The main photodegradation products were 4-hydroxy-2,2’,4’,5,5’-pentaCB and 2,4,5-trichlorobenzoic acid. The reactive species involved were determined by electron spin-resonance spectroscopy, including 1 O2 and • OH .

Application in Photocatalytic Degradation

Specific Scientific Field

This application is related to the field of Photocatalytic Degradation .

Summary of the Application

The research investigates the photocatalytic degradation of 2,2’,4,4’,5,5’-hexachlorobiphenyl (PCB 153) using Fe3O4@SiO2@TiO2 nanocomposite under UV-LED irradiation .

Methods of Application or Experimental Procedures

The experiment involved the synthesis of Fe3O4@SiO2@TiO2 nanocomposite and its use in the photocatalytic degradation of PCB 153. The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H2O2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .

Results or Outcomes

The high degradation efficiency of Fe3O4@SiO2@TiO2 nanocomposite, which was 96.5%, was obtained at 4 g/l of the catalysts, 4 ppm of PCB 153, pH 5, 20 mM H2O2, 2 h of reaction time, and acetone as a cosolvent .

Application in Electrical Transformers and Hydraulic Fluids

Specific Scientific Field

This application is related to the field of Electrical Engineering and Hydraulics .

Summary of the Application

2,2’,3,3’,4,5-Hexachlorobiphenyl was formerly used in electrical transformers and hydraulic fluids . It served as a dielectric fluid in transformers due to its ability to withstand high temperatures without breaking down .

Methods of Application or Experimental Procedures

The compound was used as a coolant and insulating fluid in transformers and capacitors. Its high thermal stability made it ideal for these applications .

Results or Outcomes

While effective, the use of 2,2’,3,3’,4,5-Hexachlorobiphenyl in these applications was discontinued due to environmental and health concerns .

Application in Synthetic Resins and Surface Coatings

Specific Scientific Field

This application is related to the field of Material Science and Engineering .

Summary of the Application

2,2’,3,3’,4,5-Hexachlorobiphenyl was used as a plasticizer in synthetic resins and several daily applications such as paint, ink, and surface coatings .

Methods of Application or Experimental Procedures

The compound was mixed with other materials to improve their properties. For example, when used in paints and coatings, it improved their flexibility and durability .

Results or Outcomes

Despite its effectiveness, the use of 2,2’,3,3’,4,5-Hexachlorobiphenyl in these applications was discontinued due to its persistence in the environment and potential health risks .

Application in Animal Feed Contamination

Specific Scientific Field

This application is related to the field of Food Safety and Animal Health .

Summary of the Application

2,2’,3,3’,4,5-Hexachlorobiphenyl was involved in a contamination incident in Belgium in 1999, where a mixture of polychlorinated biphenyls contaminated with dioxins was accidentally added to animal food .

Methods of Application or Experimental Procedures

The compound was not intentionally used in this context, but its presence in the animal feed led to a major food crisis over the whole country and was later the start of the implementation of a large PCB/dioxin food monitoring program .

Results or Outcomes

The contamination led to a major food crisis in Belgium and prompted the implementation of a large PCB/dioxin food monitoring program .

Application in Material Science and Engineering

Specific Scientific Field

This application is related to the field of Material Science and Engineering .

Summary of the Application

2,2’,3,3’,4,5-Hexachlorobiphenyl was used as a plasticizer in synthetic resins and several daily applications such as paint, ink, and surface coatings .

Methods of Application or Experimental Procedures

The compound was mixed with other materials to improve their properties. For example, when used in paints and coatings, it improved their flexibility and durability .

Results or Outcomes

Despite its effectiveness, the use of 2,2’,3,3’,4,5-Hexachlorobiphenyl in these applications was discontinued due to its persistence in the environment and potential health risks .

properties

IUPAC Name

1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-7-3-1-2-5(9(7)15)6-4-8(14)11(17)12(18)10(6)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQKIXKPMJTUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073554
Record name 2,2',3,3',4,5-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,5-Hexachlorobiphenyl

CAS RN

55215-18-4
Record name PCB 129
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55215-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2',3,3',4,5-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DEW864NXU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
A Sjödin, L Hagmar, E Klasson-Wehler… - Environmental …, 2000 - ehp.niehs.nih.gov
Influence of the consumption of fatty Baltic Sea fish on plasma levels of halogenated environmental contaminants in Latvian and Page 1 Environmental Health Perspectives • VOLUME …
Number of citations: 342 ehp.niehs.nih.gov
CD Sandau, P Ayotte, E Dewailly, J Duffe… - Environmental …, 2000 - ehp.niehs.nih.gov
In this study, we identified the main hydroxylated polychlorinated biphenyls (OH-PCBs) and other chlorinated phenolic compounds and we determined their relative concentrations in …
Number of citations: 297 ehp.niehs.nih.gov
A Opperhuizen, FAPC Gobas… - … science & technology, 1988 - ACS Publications
Aqueous solubilities of polychlorinated biphenyls show a linear relationship between logarithms of aqueous activity coefficients and total surface areas (TSA) or total molec-ular …
Number of citations: 104 pubs.acs.org
R Massé, D Martineau, L Tremblay… - Archives of environmental …, 1986 - Springer
The concentrations and high resolution gas Chromatographic profiles of DDT metabolites and polychlorobiphenyl (PCB) congeners were determined in blubber, liver, kidney and lung …
Number of citations: 73 link.springer.com
JS Park, L Linderholm, MJ Charles… - Environmental …, 2007 - ehp.niehs.nih.gov
Objective Our aim in the present study was to characterize and quantify the levels of polychlorinated biphenyls (PCBs) and specific polychlorobiphenylol (OH-PCB) metabolites in …
Number of citations: 133 ehp.niehs.nih.gov
O Odigie, ME Egharevba - ftstjournal.com
Surface water samples were regularly sourced for a period of 18 months; February 2013–July 2014, from five (5) sampling stations on the Falcorp mangrove swamp and Ifie creek, …
Number of citations: 3 www.ftstjournal.com
IA Adetutu, GN Iwuoha, HM Jnr - Chem. Int, 2020 - academia.edu
Polychlorinated Biphenyls (PCBs) are chemicals (usually man-made) formed as result of attachment of one or more chlorine atoms to a Biphenyl ring structure. The number and position …
Number of citations: 39 www.academia.edu
RJ Letcher, HX Li, SG Chu - Journal of analytical toxicology, 2005 - academic.oup.com
Hydroxylated metabolites of polychlorinated biphenyls (HO-PCBs) and pentachlorophenol (PCP) are halogenated phenolic compounds, and they are increasingly common as …
Number of citations: 39 academic.oup.com
L Hagmar, J Björk, A Sjödin, Å Bergman… - Archives of …, 2001 - Taylor & Francis
In this study the authors assessed the possible relationship between high dietary exposure to persistent organohalogens (OHS) through fatty fish from the Baltic Sea and hormone levels …
Number of citations: 193 www.tandfonline.com
LJ Schmidt, RJ Hesselberg - Archives of Environmental Contamination …, 1992 - Springer
The 209 polychlorinated biphenyl (PCB) congeners exhibit a wide range in toxicity to fish, birds, and mammals. This paper discusses the use of gas chromatography/mass spectrometry …
Number of citations: 56 link.springer.com

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